Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate
Description
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate (C₁₂H₁₃NO₃) is a bicyclic lactam featuring a pyrrolidine ring substituted with a phenyl group at position 2 and a methyl ester at position 2, along with a ketone group at position 3. It is synthesized via microwave-assisted intramolecular cyclization of α-iminoester derivatives under solventless conditions, achieving a high yield of 86% .
Properties
IUPAC Name |
methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(15)12(8-7-10(14)13-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOCRWCJLJVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate typically involves the reaction of 2-phenylpyrrolidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate has shown promise as a modulator of cancer treatment efficacy. Research indicates that compounds in this class can enhance the effectiveness of existing anticancer drugs by interfering with multidrug resistance (MDR) mechanisms in cancer cells. For instance, a study demonstrated that a related compound augmented the cytotoxic effects of sorafenib in hepatocellular carcinoma (HCC) by modulating lipid signaling pathways and downregulating efflux transporters associated with drug resistance .
Case Study:
- Study Focus: Augmentation of sorafenib efficacy in HCC.
- Findings: The compound reduced the expression of MDR transporters, leading to increased drug accumulation in cancer cells.
Pharmacological Applications
2.1 NMDA Receptor Modulation
This compound acts as a competitive antagonist at NMDA receptors, which are implicated in various neurological conditions and pain pathways. This characteristic allows it to be explored as a therapeutic agent for conditions such as chronic pain and neurodegenerative diseases without crossing the blood-brain barrier, thus minimizing central nervous system side effects .
Case Study:
- Study Focus: NMDA receptor inhibition in murine models.
- Findings: The compound effectively inhibited NMDA receptor activation, suggesting potential applications in pain management and neuroprotection.
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound's structural features make it an attractive candidate for studying enzyme inhibition mechanisms. It can serve as a model compound to explore interactions with various enzymes involved in metabolic pathways, particularly those related to lipid metabolism and inflammation.
Data Table: Enzyme Inhibition Profiles
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Key Analytical Data :
- ¹H NMR (CDCl₃): Peaks at δ 2.60–2.66 (t, 2H, CH₂), 3.01–3.08 (t, 2H, CH₂), 3.79 (s, 3H, MeCO), and 7.35–7.79 (m, 5H, Ph) confirm the presence of methyl ester, pyrrolidine ring protons, and aromatic protons .
- ¹³C NMR : Signals at δ 176.70 and 176.88 correspond to two carbonyl groups (C=O), while δ 66.51 indicates the quaternary carbon at position 2 .
- Mass Spectrometry : A fragment ion at m/z 160.0758 ([M–CO₂Me]⁺) aligns with the loss of the methyl ester group .
Comparison with Structurally Similar Compounds
Methyl 2-Benzyl-5-[1-(4-Methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate
Methyl (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
- Structure : A pyrrolo-pyridazine hybrid with difluorophenyl and hydroxy substituents .
- Synthesis : Multi-step reactions involving 4-bromo-2-iodoaniline highlight divergent reactivity compared to the microwave-assisted cyclization of Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate .
- Key Differences :
- The fused pyridazine ring introduces aromaticity, altering electronic properties.
- Fluorine substituents may enhance metabolic stability in drug design.
Biological Activity
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound (C₁₂H₁₃NO₃) features a pyrrolidine ring with a carbonyl and carboxylate group, contributing to its reactivity and biological properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Research Findings
-
In Vitro Cytotoxicity :
Compound ID IC₅₀ (µM) Cell Line 18 170 A549 19 152 RPMI 8226 20 90 RPMI 8226 - Mechanism of Action :
- Selectivity :
Antimicrobial Activity
The antimicrobial properties of methyl 5-oxo-2-phenylpyrrolidine derivatives have also been investigated, focusing on their efficacy against multidrug-resistant pathogens.
Research Findings
-
Antimicrobial Screening :
Compound ID MIC (µg/mL) Target Pathogen 21 <64 Staphylococcus aureus 22 >64 Pseudomonas aeruginosa - Resistance Mechanisms :
Case Studies
Several case studies have explored the biological activities of methyl 5-oxo-2-phenylpyrrolidine derivatives:
- Study on Anticancer Efficacy :
- Evaluation Against Resistant Strains :
Q & A
What are the established synthetic routes for preparing Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Basic Question
The compound is synthesized via diastereoselective methods involving [3+2]-cycloaddition or Michael addition reactions. For example, Gorodnicheva et al. (2023) reported a diastereoselective approach using methyl acrylate and aryl/heteroaryl aldehydes in the presence of chiral catalysts (e.g., L-proline derivatives) to achieve yields of 65–85% . Optimization strategies include:
- Temperature control : Reactions performed at 0–5°C enhance stereoselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Catalyst loading : 10–15 mol% catalyst ensures efficient enantiomeric excess (up to 90% ee).
Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) yields >95% purity .
How is the purity of this compound validated post-synthesis?
Basic Question
Purity is assessed using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- NMR spectroscopy : and NMR to confirm absence of residual solvents or byproducts .
- Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C: 62.08%, H: 5.92%, N: 5.45%) .
What factors influence diastereoselectivity in the synthesis of pyrrolidine derivatives like this compound?
Advanced Question
Diastereoselectivity is governed by:
- Steric effects : Bulky substituents on aldehydes (e.g., 4-methoxyphenyl) favor trans-isomer formation due to reduced steric hindrance during cyclization .
- Catalyst chirality : L-Proline derivatives induce preferential formation of (2R*,3R*) diastereomers via transition-state stabilization .
- Reaction kinetics : Lower temperatures (0–5°C) slow reaction rates, allowing selective crystallization of the desired diastereomer .
How is X-ray crystallography employed to resolve the stereochemistry of this compound derivatives?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps include:
Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K .
Structure refinement : SHELXL refines parameters to achieve R-factors < 0.05 .
Visualization : ORTEP-3 generates thermal ellipsoid plots to confirm stereochemistry (e.g., chair conformation of the pyrrolidine ring) .
Example
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.042 |
| Data/parameter ratio | 13.2 |
How can contradictions between spectroscopic and crystallographic data be resolved for pyrrolidine derivatives?
Advanced Question
Discrepancies (e.g., NMR suggesting a mixture vs. SC-XRD showing a single crystal) are addressed by:
- Dynamic NMR analysis : Detect equilibrating conformers in solution (e.g., ring puckering) .
- Powder XRD : Confirm bulk crystallinity vs. amorphous impurities .
- DFT calculations : Compare theoretical and experimental NMR chemical shifts to identify dominant conformers .
What methodologies are used for experimental phasing in crystallographic studies of related compounds?
Advanced Question
SHELXC/D/E pipelines enable robust phasing:
Data preparation : SHELXC scales and filters datasets.
Heavy-atom search : SHELXD identifies substructures (e.g., S-SAD for sulfur-containing derivatives).
Phase refinement : SHELXE improves phases via density modification .
For example, high-throughput phasing of azetidine-pyrrolidine hybrids achieved a figure of merit > 0.8 .
How do electronic effects of substituents impact the reactivity of this compound in further functionalization?
Advanced Question
Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the pyrrolidine ring toward electrophilic substitution, while electron-donating groups (e.g., methoxy) enhance reactivity at the 3-position. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
